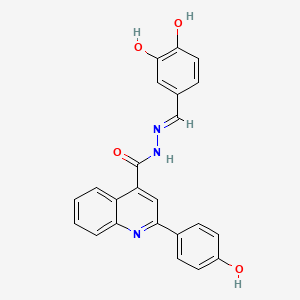![molecular formula C21H18FN3O4 B6023420 3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B6023420.png)
3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a piperazin-2-one core, substituted with a fluorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one typically involves multiple steps:
Formation of the Piperazin-2-one Core: The piperazin-2-one core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a nucleophile.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the piperazin-2-one core with the oxazole ring and the fluorophenyl group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazin-2-one core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines from the oxazole ring.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one
- 3-(4-Methylphenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one
- 3-(4-Bromophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one imparts unique electronic properties, potentially enhancing its binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-15-8-6-14(7-9-15)19-20(26)23-10-11-25(19)21(27)18-12-17(29-24-18)13-28-16-4-2-1-3-5-16/h1-9,12,19H,10-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHQVBFVAJWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![12-(4-bromophenyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)

![5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-BROMO-8-METHOXY-N-(3-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B6023365.png)

![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)

